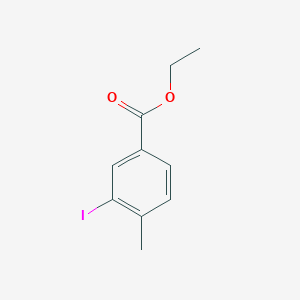
3-Fluorophenylsulfur pentafluoride
Descripción general
Descripción
3-Fluorophenylsulfur pentafluoride is an organosulfur compound . It has a CAS Number of 1422-41-9 and a molecular weight of 222.15 . The compound is also known by the synonyms 1-Fluoro-3-(pentafluorothio)benzene and 1-Fluoro-3-(pentafluorosulphanyl)benzene .
Molecular Structure Analysis
The InChI code for 3-Fluorophenylsulfur pentafluoride is1S/C6H4F6S/c7-5-2-1-3-6(4-5)13(8,9,10,11)12/h1-4H . The IUPAC name is 1-fluoro-3-(pentafluoro-lambda~6~-sulfanyl)benzene . Physical And Chemical Properties Analysis
3-Fluorophenylsulfur pentafluoride is a liquid at ambient temperature .Aplicaciones Científicas De Investigación
Discovery and Production in Organic Chemistry 3-Fluorophenylsulfur pentafluoride and related arylsulfur pentafluorides have garnered significant interest across various domains such as medicine, agrochemicals, and material sciences. This is attributed to the SF5 group's high electronegativity and lipophilicity, earning it the title of "super-trifluoromethyl group." The discovery of a practical method for the production of these compounds from diaryl disulfides or aryl thiols marked the inception of a new era in "super-trifluoromethyl" arene chemistry, with vast potential applications in numerous sectors (Umemoto, Garrick, & Saito, 2012).
Polysulfates and Polysulfonates Synthesis The synthesis of polysulfates and polysulfonates, which are noted for their remarkable mechanical properties, has historically been limited due to challenges in reliable synthetic access. However, the use of bifluoride salts as catalysts for the sulfur(VI) fluoride exchange (SuFEx) reaction between aryl silyl ethers and aryl fluorosulfates (or alkyl sulfonyl fluorides) has made significant strides in this domain. This advancement not only facilitates the creation of high molecular weight polysulfates and polysulfonates with excellent functional group tolerance but also brings practical benefits in terms of cost, polymer purification, by-product recycling, and scalability, vital for transitioning from laboratory to industrial applications (Gao et al., 2017).
Corrosion Studies and Material Compatibility Understanding the interaction of 3-Fluorophenylsulfur pentafluoride and related superacids with various materials is crucial, particularly in actinide processing and other industrial applications. The material compatibility and corrosion rates, especially in the context of superacids like HSO3F/SbF5, are significant due to their potential applications and the highly corrosive nature of these substances. Studies focusing on the qualitative rates of attack of these superacids on a range of metal substrates relevant to nuclear processing are instrumental for ensuring safety and longevity in industrial processes (Eller et al., 2004).
Exploration in Fluorination Reagents Research on 3-Fluorophenylsulfur pentafluoride also includes the development and exploration of various fluorination reagents. The creation and application of novel reagents such as (perfluoroalkyl)phenyliodonium triflates (FITS reagent) and sulfates (FIS), among others, have marked significant advancements in fluorine chemistry. These reagents have opened up new areas of research and have significantly contributed to the field, including the practical industrial production of arylsulfur pentafluorides and related compounds, demonstrating the versatility and wide-ranging applications of these chemical entities (Umemoto, 2014).
Safety and Hazards
The compound has been assigned the GHS07 and GHS02 pictograms, indicating that it poses certain hazards. The hazard statements associated with it are H226, H315, and H319, which indicate that it is flammable, causes skin irritation, and causes serious eye irritation, respectively . The precautionary statements are P210 and P280, advising to avoid sources of ignition and to wear protective gloves and eye protection .
Propiedades
IUPAC Name |
pentafluoro-(3-fluorophenyl)-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F6S/c7-5-2-1-3-6(4-5)13(8,9,10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSBZHVAWYGOQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631319 | |
| Record name | 1-Fluoro-3-(pentafluoro-lambda~6~-sulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorophenylsulfur pentafluoride | |
CAS RN |
1422-41-9 | |
| Record name | (OC-6-21)-Pentafluoro(3-fluorophenyl)sulfur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1422-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoro-3-(pentafluoro-lambda~6~-sulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluorophenylsulphur pentafluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















